3,3'-Diazenediylbis(1,2,4,5-tetrazine)
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Overview
Description
3,3’-Diazenediylbis(1,2,4,5-tetrazine) is a compound that belongs to the class of tetrazines, which are nitrogen-rich heterocycles This compound is characterized by the presence of two 1,2,4,5-tetrazine rings connected by a diazene (N=N) linkage
Preparation Methods
The synthesis of 3,3’-Diazenediylbis(1,2,4,5-tetrazine) typically involves the reaction of 3,6-dihydrazinyl-1,2,4,5-tetrazine with appropriate reagents under controlled conditions. One common method involves the use of hydrazine derivatives and aldehydes, followed by oxidation to form the desired diazene linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3,3’-Diazenediylbis(1,2,4,5-tetrazine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tetrazine rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrazine, aldehydes, and oxidizing agents such as nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 3,3’-Diazenediylbis(1,2,4,5-tetrazine) exerts its effects involves the formation of reactive intermediates, such as radicals or nitrenes, upon activation. These intermediates can interact with molecular targets, leading to various chemical transformations. In biological systems, the compound can undergo bioorthogonal reactions, allowing for the selective labeling and tracking of biomolecules .
Comparison with Similar Compounds
3,3’-Diazenediylbis(1,2,4,5-tetrazine) can be compared with other similar compounds, such as:
3,6-Dichloro-1,2,4,5-tetrazine: This compound is used as an electrophile in nucleophilic substitution reactions.
3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine: Known for its high thermal stability and energetic properties.
1,2,4,5-Tetrazine derivatives: These compounds are widely studied for their applications in materials science, medicinal chemistry, and energetic materials.
The uniqueness of 3,3’-Diazenediylbis(1,2,4,5-tetrazine) lies in its diazene linkage, which imparts distinct chemical properties and reactivity compared to other tetrazine derivatives.
Properties
CAS No. |
436849-10-4 |
---|---|
Molecular Formula |
C4H2N10 |
Molecular Weight |
190.13 g/mol |
IUPAC Name |
bis(1,2,4,5-tetrazin-3-yl)diazene |
InChI |
InChI=1S/C4H2N10/c1-5-9-3(10-6-1)13-14-4-11-7-2-8-12-4/h1-2H |
InChI Key |
FYZJOQJLQFQCTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(N=N1)N=NC2=NN=CN=N2 |
Origin of Product |
United States |
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